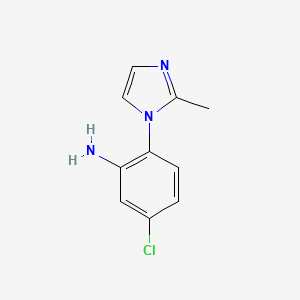

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

Description

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine is a phenylamine derivative featuring a chloro substituent at position 5 and a 2-methyl-imidazolyl group at position 2 of the aromatic ring. The chloro group, an electron-withdrawing substituent, and the 2-methyl-imidazolyl group, a bulky heterocyclic moiety, likely influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-chloro-2-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCQDTYTRZFEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine typically involves the reaction of 5-chloro-2-nitroaniline with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) is often used to facilitate the reduction of the nitro group to an amine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxide derivatives.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of imidazole, including 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine, exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects against different cancer cell lines. For instance, studies have demonstrated that imidazole derivatives can inhibit the proliferation of glioma (C6) and liver (HepG2) cancer cell lines, showcasing their cytotoxic potential .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of cellular signaling pathways and interaction with specific enzymes or receptors. This interaction can lead to the inhibition of tumor growth and induction of apoptosis in malignant cells.

Pharmacological Properties

Biological Activity

this compound has been associated with various pharmacological activities, including:

- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent due to its ability to disrupt microbial cell membranes and inhibit growth .

- Anti-inflammatory Properties : Research indicates that imidazole derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Synthesis and Structural Studies

The synthesis of this compound involves several methodologies that enhance yield and purity. Recent studies have focused on optimizing synthetic routes to improve efficiency and reduce environmental impact. For example, novel methodologies have been developed for synthesizing related imidazole derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of imidazole derivatives, including this compound. The results demonstrated a significant reduction in cell viability in treated glioma cells compared to controls, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazole derivatives against various bacterial strains. The study found that compounds similar to this compound exhibited notable inhibitory effects on pathogenic bacteria, suggesting their utility in developing new antimicrobial therapies .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Synthesis Yield | 65%-75% | Varies by compound |

| Anticancer Activity | Effective against glioma and HepG2 cell lines | Similar efficacy observed |

| Antimicrobial Activity | Significant inhibition of bacterial growth | Varies; some show less effect |

| Biological Targets | Enzymes/receptors involved in cancer progression | Varies based on structure |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Bioactivity Comparison of Phenylamine Derivatives

Toxicity Profiles

Toxicity in phenylamine derivatives correlates with substituent chemistry:

- Phenylamine Retention : Compounds retaining the phenylamine core (e.g., D1) often exhibit higher toxicity, likely due to metabolic instability or reactive intermediate formation . The target compound’s 2-methyl-imidazol group may mitigate toxicity by altering metabolic pathways or sterically hindering undesirable interactions.

- Substituent Modifications : Replacing phenylamine with tetrahydropyranylamine (B4) or acetylamine (B6) reduces toxicity but compromises activity, suggesting that the target compound’s hybrid structure (retaining phenylamine with stabilizing substituents) could offer a favorable efficacy-safety balance .

Physicochemical and Optoelectronic Properties

Substituents profoundly impact solubility, thermal stability, and optoelectronic behavior:

- Thermal Stability : Chloro and methyl-imidazol groups, being electron-withdrawing and bulky, may enhance thermal stability compared to alkoxy-substituted phenylamines (e.g., hexyloxy groups in azomethines), which degrade at lower temperatures .

- Optoelectronic Tuning : The target compound’s conjugated imidazolyl group could enable redshifted absorption spectra compared to alkyl- or ester-substituted analogues, as seen in triphenylamine-based azomethines .

Table 2: Physicochemical Properties of Selected Phenylamine Derivatives

Biological Activity

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its imidazole moiety, which is known for its ability to interact with various biological targets, potentially modulating enzyme activities and influencing metabolic pathways. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

This compound features a chloro group at the 5th position of a phenyl ring, with an imidazole derivative attached at the 2nd position. The imidazole ring plays a crucial role in the compound's biological interactions.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its effectiveness against various pathogens suggests potential applications in treating infections caused by resistant strains.

- Antifungal Activity : The compound has shown promising results against Candida species, including fluconazole-resistant strains. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like amphotericin B and caspofungin, with lower MIC values indicating higher potency .

- Antibacterial Activity : Similar studies have indicated that this compound possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The imidazole moiety can coordinate with metal ions, enhancing its role as a ligand in biochemical applications, potentially modulating enzyme activities involved in metabolic pathways .

- Protein Interaction : Research has shown that similar compounds can inhibit protein-protein interactions critical for cancer cell proliferation, indicating potential applications in oncology .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Comparative studies reveal that alterations in the imidazole ring or phenyl substituents significantly impact biological activity:

| Compound Variation | Biological Activity | Comments |

|---|---|---|

| 5-Chloro Substitution | Enhanced antifungal potency | Improves binding affinity to target proteins |

| Imidazole Ring Variations | Altered enzyme inhibition profiles | Different substitutions lead to varied potencies |

| Phenyl Ring Modifications | Changes in antimicrobial spectrum | Specific substitutions enhance interaction with bacterial targets |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Research : A study focused on the compound's ability to degrade BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Results indicated that compounds similar to this compound could effectively reduce BCL6 levels in xenograft mouse models, suggesting potential as an anticancer agent .

- In Vivo Studies : In vivo experiments have demonstrated the compound's effectiveness in reducing fungal load in animal models infected with resistant strains, supporting its candidacy for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.